molecular formula C17H26N4O B14374319 3-{[3-(2,6-Dimethylpiperidin-1-yl)propyl]amino}-1H-indazol-5-ol CAS No. 89443-68-5

3-{[3-(2,6-Dimethylpiperidin-1-yl)propyl]amino}-1H-indazol-5-ol

Cat. No.: B14374319
CAS No.: 89443-68-5
M. Wt: 302.4 g/mol
InChI Key: BTZUYXLRNSZLSW-UHFFFAOYSA-N
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Description

3-{[3-(2,6-Dimethylpiperidin-1-yl)propyl]amino}-1H-indazol-5-ol is a chemical compound that belongs to the class of indazoles. Indazoles are heterocyclic aromatic organic compounds that contain a benzene ring fused to a pyrazole ring. This specific compound is characterized by the presence of a 2,6-dimethylpiperidin-1-yl group attached to the indazole core, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[3-(2,6-Dimethylpiperidin-1-yl)propyl]amino}-1H-indazol-5-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones.

    Introduction of the Piperidine Group: The 2,6-dimethylpiperidin-1-yl group can be introduced via nucleophilic substitution reactions, where the piperidine derivative reacts with a suitable leaving group on the indazole core.

    Final Functionalization:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-{[3-(2,6-Dimethylpiperidin-1-yl)propyl]amino}-1H-indazol-5-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-{[3-(2,6-Dimethylpiperidin-1-yl)propyl]amino}-1H-indazol-5-ol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand for various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[3-(2,6-Dimethylpiperidin-1-yl)propyl]amino}-1H-indazol-5-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylpiperidine: A related compound with similar structural features but lacking the indazole core.

    Indazole Derivatives: Compounds with similar indazole cores but different substituents.

Uniqueness

3-{[3-(2,6-Dimethylpiperidin-1-yl)propyl]amino}-1H-indazol-5-ol is unique due to the combination of the indazole core with the 2,6-dimethylpiperidin-1-yl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

89443-68-5

Molecular Formula

C17H26N4O

Molecular Weight

302.4 g/mol

IUPAC Name

3-[3-(2,6-dimethylpiperidin-1-yl)propylamino]-1H-indazol-5-ol

InChI

InChI=1S/C17H26N4O/c1-12-5-3-6-13(2)21(12)10-4-9-18-17-15-11-14(22)7-8-16(15)19-20-17/h7-8,11-13,22H,3-6,9-10H2,1-2H3,(H2,18,19,20)

InChI Key

BTZUYXLRNSZLSW-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(N1CCCNC2=NNC3=C2C=C(C=C3)O)C

Origin of Product

United States

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